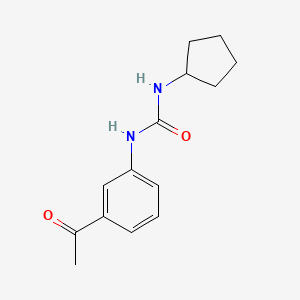
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide, also known as MPDV, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research due to its pharmacological properties and potential therapeutic applications.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with the dopamine transporter (DAT). It binds to the DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which is associated with improved attention, motivation, and reward processing.
Biochemical and physiological effects:
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to increase extracellular dopamine levels in the striatum and prefrontal cortex of the brain. It also enhances the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation and cognitive function. 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve attention, working memory, and cognitive flexibility in animal studies.
实验室实验的优点和局限性
One of the advantages of using 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopaminergic neurotransmission. It also has a relatively long half-life, which makes it suitable for chronic dosing studies. However, one limitation of using 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is its potential for abuse and addiction, which may confound the interpretation of behavioral and cognitive effects.
未来方向
There are several future directions for the research on 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential as a treatment for ADHD and substance use disorders in humans. Another direction is to explore its potential as an anti-depressant and anti-anxiety agent. Additionally, further studies are needed to elucidate the long-term effects of 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide on the brain and behavior, as well as its potential for abuse and addiction.
合成方法
The synthesis of 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with N,N-dimethylglycine methyl ester in the presence of thionyl chloride. The resulting acid chloride is then reacted with pyrrolidine to yield 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
科学研究应用
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance dopamine release and inhibit dopamine reuptake, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and substance use disorders. 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential anti-depressant and anti-anxiety effects.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(2)14(18)10-8-13(17)16(9-10)11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMHKLXUAKFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)


![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)
![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)